2-Cyclopent-1-enylbenzonitrile
Description
2-Cyclopent-1-enylbenzonitrile is a benzonitrile derivative featuring a cyclopentenyl substituent at the 2-position of the aromatic ring. The compound combines the electron-withdrawing nitrile group with a partially unsaturated cyclopentenyl ring, which may confer unique reactivity and physicochemical properties.
Properties
CAS No. |
100062-80-4 |
|---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)benzonitrile |
InChI |
InChI=1S/C12H11N/c13-9-11-7-3-4-8-12(11)10-5-1-2-6-10/h3-5,7-8H,1-2,6H2 |
InChI Key |
JFIBTZCTCSDNQT-UHFFFAOYSA-N |
SMILES |
C1CC=C(C1)C2=CC=CC=C2C#N |
Canonical SMILES |
C1CC=C(C1)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Functional Groups
| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Features |
|---|---|---|---|
| 2-Cyclopent-1-enylbenzonitrile | C₁₂H₁₁N | Benzonitrile + cyclopentenyl (unsaturated) | Unsaturated ring, strong EW nitrile |
| 2-(Cyclopentylamino)-6-fluorobenzonitrile | C₁₂H₁₂FN₂ | Benzonitrile + cyclopentylamino + fluorine | Amino group, halogen substitution |
| 2-(Cyclopentylamino)-N-(2,4-difluorophenyl)acetamide | C₁₅H₁₇F₂N₂O | Acetamide + cyclopentylamino + difluorophenyl | Amide group, dual halogen substitution |
- Ring Unsaturation : The cyclopentenyl group introduces conjugation and strain, likely increasing reactivity in Diels-Alder or cycloaddition reactions compared to saturated cyclopentyl analogs .
- Halogen vs. Nitrile Influence : Fluorine substitution in analogs (e.g., 6-fluorobenzonitrile) may improve metabolic stability in pharmaceutical contexts, whereas the nitrile group could facilitate further functionalization (e.g., hydrolysis to carboxylic acids) .
Commercial Availability and Supplier Trends
Table 2: Supplier Data for Structural Analogs
| Compound Name | Number of Suppliers | Commercial Availability Notes |
|---|---|---|
| 2-Cyclopent-1-enylbenzonitrile | Not listed | Likely limited; no suppliers in evidence |
| 2-(Cyclopentylamino)-N-(2,4-difluorophenyl)acetamide | 2 | Moderately available; specialty suppliers |
| 2-(Cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide | 4 | High availability; multiple suppliers |
Research Implications and Gaps
Further studies are needed to elucidate its physicochemical properties (e.g., solubility, melting point) and synthetic pathways.
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